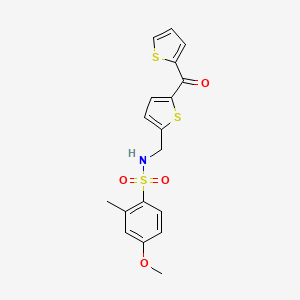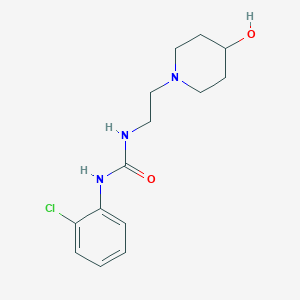
N-(2-phenoxypyrimidin-5-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-phenoxypyrimidin-5-yl)cinnamamide” is a synthetic derivative of cinnamic acid . It is a type of cinnamamide, which are compounds that have been evaluated as pharmacologically active compounds due to their common occurrence in plants and their low toxicity .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides, including “N-(2-phenoxypyrimidin-5-yl)cinnamamide”, has been developed. This method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied, and maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of “N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives has been determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives have been studied. These reactions are catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
“N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 1–4 µg/mL .
Anticancer Potential
Research has indicated that cinnamamide derivatives exhibit anticancer activities. In vitro studies have been conducted on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, showing promising results in inhibiting the proliferation of these cancer cells .
Antioxidant Properties
The antioxidant capacity of cinnamamide derivatives has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies suggest that these compounds can effectively scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Enzymatic Synthesis
Cinnamamide derivatives have been synthesized using enzymatic methods, which offer advantages such as mild reaction conditions and high specificity. For instance, Lipozyme® TL IM has been used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines under continuous-flow microreactors .
Anti-inflammatory and Analgesic Activities
Some cinnamamide derivatives have shown anti-inflammatory and/or analgesic activities. These compounds are being explored for their potential use in treating inflammatory conditions and pain management .
Neuroprotective Effects
Cinnamamide derivatives have been incorporated into synthetic compounds with therapeutic potentials, including neuroprotective properties. These compounds are being studied for their ability to protect nerve cells from damage or degeneration .
Anti-tyrosinase Activity
These compounds have also been evaluated for their anti-tyrosinase properties, which could have applications in treating hyperpigmentation disorders and as potential ingredients in cosmetic products .
Cytotoxic Activity
Studies have synthesized hydroxycinnamide compounds and evaluated their cytotoxic activity against P388 murine leukemia cells. This research could lead to the development of new chemotherapeutic agents .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-(2-phenoxypyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(12-11-15-7-3-1-4-8-15)22-16-13-20-19(21-14-16)24-17-9-5-2-6-10-17/h1-14H,(H,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRVEKOCVBKJS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)


![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)
![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)



![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)